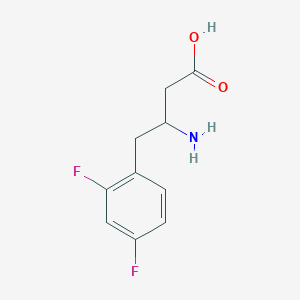

3-Amino-4-(2,4-difluorophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸は、分子式C10H12F2NO2を持つ有機化合物です。これは、ブタン酸の誘導体であり、アミノ基とジフルオロフェニル基を特徴としています。

製造方法

合成経路と反応条件

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、スズキ・ミヤウラカップリングを用いる方法です。これは、広く用いられている遷移金属触媒による炭素-炭素結合形成反応です。 この方法は、温和な反応条件と官能基耐性で知られています .

工業的製造方法

この化合物の工業的製造方法には、大規模な有機合成技術が用いられ、高収率と高純度が確保されます。工業的製造方法に関する具体的な詳細は、多くの場合、企業秘密であり、メーカーによって異なる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-difluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

反応の種類

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸は、次のような様々な種類の化学反応を起こす可能性があります。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、ある官能基が別の官能基に置き換わることを伴います。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な触媒などがあります。温度や溶媒などの具体的な条件は、目的とする反応や生成物によって異なります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、用いられる具体的な試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。

科学研究での用途

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸は、次のような様々な科学研究で用いられています。

化学: 有機合成の中間体として、より複雑な分子の構成要素として使用されます。

生物学: 生物系への潜在的な影響や、酵素や受容体との相互作用について研究されています。

医学: 医薬品化合物の合成における中間体としての役割など、潜在的な治療効果について調査されています。

産業: 特殊化学品や材料の製造に使用されています。

科学的研究の応用

3-Amino-4-(2,4-difluorophenyl)butanoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。これらの相互作用は、化合物が使用される状況に応じて、様々な生物学的プロセスに影響を与える可能性があります。 その作用機序に関する詳細な研究は、その潜在的な治療効果と産業的用途を理解するために不可欠です .

類似の化合物との比較

類似の化合物

3-アミノ-4-(2,4,5-トリフルオロフェニル)ブタン酸: 追加のフッ素原子を持つ類似の化合物であり、化学的性質と反応性を変化させる可能性があります.

ブタン酸、2-アミノ-4,4,4-トリフルオロ-3-オキソ-、エチルエステル: 異なる官能基を持つ別の関連化合物であり、用途と反応性に影響を与えます.

独自性

3-アミノ-4-(2,4-ジフルオロフェニル)ブタン酸は、その官能基の特定の配置により、独特の化学的性質と潜在的な用途を与えられています。特に、そのジフルオロフェニル基は、その反応性や他の分子との相互作用に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A similar compound with an additional fluorine atom, which may alter its chemical properties and reactivity.

Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Another related compound with different functional groups, affecting its applications and reactivity.

Uniqueness

3-Amino-4-(2,4-difluorophenyl)butanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group, in particular, can influence its reactivity and interactions with other molecules.

特性

IUPAC Name |

3-amino-4-(2,4-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFLDYTZWFWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。